molecular formula C12H13NO3 B2549213 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 292139-34-5

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B2549213
CAS RN: 292139-34-5
M. Wt: 219.24
InChI Key: ZQTLLCOTAWSEHN-UHFFFAOYSA-N
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Description

The compound “1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione” is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. Oxazine rings are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring fused to an oxazine ring, with a 2-methylpropyl group attached at the 1-position of the oxazine ring . The 2,4-dihydro-1H notation indicates that the compound is a 1H-benzoxazine derivative, meaning the nitrogen atom in the oxazine ring carries a hydrogen atom .


Chemical Reactions Analysis

Benzoxazines are known to undergo a variety of chemical reactions. They can undergo ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting resins . The reactivity of the compound could also be influenced by the 2-methylpropyl group attached to the oxazine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the benzoxazine ring, the 2-methylpropyl group, and the two carbonyl groups .

Scientific Research Applications

Future Directions

The study and application of benzoxazine derivatives is a field of active research, particularly in the development of high-performance resins . The unique properties of these compounds make them interesting targets for further study.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-amino-2-methylpropanol with phthalic anhydride followed by cyclization to form the benzoxazine ring.", "Starting Materials": [ "2-amino-2-methylpropanol", "Phthalic anhydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-amino-2-methylpropanol (1.0 eq) in acetic anhydride and add phthalic anhydride (1.0 eq) slowly with stirring.", "Step 2: Heat the reaction mixture to 80-90°C for 2-3 hours until a clear solution is obtained.", "Step 3: Cool the reaction mixture to room temperature and add sodium acetate (1.5 eq) to the mixture.", "Step 4: Add methanol to the mixture and stir for 30 minutes.", "Step 5: Filter the precipitated solid and wash with methanol.", "Step 6: Dissolve the solid in chloroform and reflux for 2-3 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 8: Wash the solid with chloroform and dry in vacuum to obtain 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] }

CAS RN

292139-34-5

Product Name

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C12H13NO3

Molecular Weight

219.24

IUPAC Name

1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3

InChI Key

ZQTLLCOTAWSEHN-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC=CC=C2C(=O)OC1=O

solubility

not available

Origin of Product

United States

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